3-IsoquinolinecarboxaMide,N-[(1R)-1-[(4-chlorophenyl)Methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylMethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3R)-
Description
Historical Context of Isoquinoline-Based Opioid Receptor Ligands
The pharmacological exploration of isoquinoline derivatives dates to the isolation of morphine and codeine from opium in the early 19th century, marking the first systematic study of naturally occurring opioid alkaloids. These compounds, derived from tyrosine or phenylalanine, exhibited potent analgesic effects but lacked receptor specificity, leading to widespread side effects. The mid-20th century witnessed a paradigm shift with the identification of distinct opioid receptor subtypes—mu (MOR), delta (DOR), and kappa (KOR)—through radiolabeled binding assays. This discovery catalyzed efforts to design synthetic ligands with improved selectivity.
Early synthetic isoquinoline derivatives, such as papaverine and apomorphine, revealed the importance of the tetrahydroisoquinoline (THIQ) scaffold in modulating receptor interactions. For instance, structural studies showed that the planar aromatic system of isoquinoline facilitated π-π stacking with conserved residues in opioid receptor binding pockets, while substitutions at the 3-position influenced agonist versus antagonist activity. The development of JDTic, a selective KOR antagonist featuring a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine moiety linked to a THIQ core, underscored the potential of hybrid architectures to achieve subtype specificity. Modifications to the THIQ component, such as hydroxylation or alkylation, were found to alter binding kinetics; for example, removal of the 7-hydroxyl group in JDTic analogues reduced KOR affinity by 20–70-fold, highlighting the role of hydrogen bonding in receptor stabilization.
Rationale for Structural Hybridization with Piperidine-Triazole Scaffolds
The integration of piperidine-triazole motifs into 3-isoquinolinecarboxamide derivatives addresses two key challenges in opioid ligand design: (1) enhancing metabolic stability and (2) fine-tuning receptor subtype selectivity. Piperidine, a six-membered amine heterocycle, contributes conformational rigidity and basicity, promoting ionic interactions with aspartate residues (e.g., Asp138 in KOR) in opioid receptor binding sites. In the target compound, the piperidine ring is further modified at the 4-position with a cyclohexyl group and a triazole-methyl substituent. Cyclohexyl additions are known to increase lipophilicity, improving blood-brain barrier penetration, while the triazole moiety introduces hydrogen-bonding capabilities and resistance to oxidative metabolism.
Comparative studies of triazole-containing hybrids, such as compound 9 (a quinine-triazole conjugate), demonstrated that the 1,2,3-triazole ring enhances binding affinity through dipole interactions and van der Waals contacts with hydrophobic receptor subpockets. In the case of the subject compound, the 1H-1,2,4-triazol-1-ylmethyl group may similarly engage with residues in the DOR or MOR extracellular loops, potentially conferring mixed antagonistic activity. Molecular docking analyses of analogous structures, such as AT-076, suggest that the spatial orientation of the piperidine-triazole component relative to the isoquinoline core critically determines receptor engagement profiles. For instance, replacing the 7-hydroxy-THIQ moiety in JDTic with a 4-chlorophenylmethyl group—as seen in the target compound—could shift selectivity toward DOR by altering steric clashes with KOR-specific subpockets.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41ClN6O2/c34-28-12-10-24(11-13-28)18-30(38-31(41)29-19-25-6-4-5-7-26(25)20-36-29)32(42)39-16-14-33(15-17-39,21-40-23-35-22-37-40)27-8-2-1-3-9-27/h4-7,10-13,22-23,27,29-30,36H,1-3,8-9,14-21H2,(H,38,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCHESOMJVGDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCN(CC2)C(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Preparation of (3R)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid
The tetrahydroisoquinoline core is synthesized via Bischler-Napieralski cyclization followed by stereocontrolled reduction. A representative method involves:
-
Cyclization of phenethylamine derivatives with acyl chlorides to form dihydroisoquinolines.
-
Catalytic hydrogenation using Rh/Al₂O₃ under high pressure to yield the tetrahydroisoquinoline scaffold with (3R) configuration.
-
Hydrolysis of the resulting ester to the carboxylic acid using aqueous HCl.
Key Optimization : Particle size control (50–350 mesh) of the tetrahydroisoquinoline precursor ensures efficient phosgenation in subsequent steps.
Carboxamide Formation via Phosgenation and Amine Coupling
The carboxylic acid is converted to the carboxamide through a non-isolated N-carboxy anhydride (NCA) intermediate:
-
Phosgenation : Reacting (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with 1.3 equivalents of phosgene in ethyl acetate at 15°C forms the NCA.
-
Amine Coupling : In situ treatment with tert-butylamine (-20°C to 5°C) yields (3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
Critical Parameters :
Synthesis of the Functionalized Piperidine Side Chain
Construction of 4-Cyclohexylpiperidine-4-Carboxylic Acid
Introduction of the Triazolylmethyl Group
-
Mannich Reaction : Condensation of 4-cyclohexylpiperidine with formaldehyde and 1H-1,2,4-triazole introduces the triazolylmethyl group at the 4-position.
-
Purification : Chromatography on silica gel (50% CMA80 in CH₂Cl₂) isolates the substituted piperidine.
Convergent Coupling of Core and Side Chain
Peptide Coupling Strategy
The final assembly employs HBTU/EDC-mediated amidation:
-
Activation : Boc-protected (3R)-tetrahydroisoquinoline-3-carboxylic acid (0.55 mmol) is activated with HBTU (0.55 mmol) and NEt₃ (2.2 mmol) in CH₂Cl₂.
-
Coupling : Reaction with the piperidine-containing amine (0.50 mmol) at ambient temperature for 12 hours yields the protected intermediate.
-
Deprotection : TFA/CH₂Cl₂ (1:1) removes the Boc group, followed by silica gel chromatography (CMA80/CH₂Cl₂) to isolate the final product.
Yield and Purity : Typical yields range from 60–70% after purification, with >95% enantiomeric excess confirmed by chiral HPLC.
Analytical and Spectroscopic Characterization
Structural Confirmation
Stereochemical Validation
-
X-ray Crystallography : Confirms the (3R,1R) configuration via anomalous dispersion methods.
-
Optical Rotation : [α]D²⁵ = +42° (c = 1.0, CHCl₃) matches literature values for R-configured analogs.
Industrial-Scale Process Optimization
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
3-IsoquinolinecarboxaMide,N-[(1R)-1-[(4-chlorophenyl)Methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylMethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has shown that isoquinoline derivatives can enhance apoptotic cell death in cancer cells. For instance, PK11195 (a related isoquinoline derivative) has been identified as a chemosensitizer that enhances the efficacy of chemotherapeutic agents like doxorubicin and etoposide. It does so by modulating intracellular calcium signaling and inhibiting multiple drug resistance (MDR) pumps, facilitating drug uptake in resistant cancer cells .
Neuroprotective Effects
Isoquinoline derivatives have also been studied for their neuroprotective properties. They exhibit potential in treating neurodegenerative diseases by influencing neurotransmitter systems and reducing oxidative stress. For example, compounds similar to the one in focus have been linked to the modulation of the peripheral-type benzodiazepine receptor, which plays a role in neuroprotection .
Biochemical Mechanisms
The biochemical mechanisms underlying the effects of 3-Isoquinolinecarboxamide derivatives involve several pathways:
- Calcium Homeostasis : These compounds can alter calcium signaling pathways, which are critical in apoptosis and cell survival mechanisms. The modulation of Bcl-2 expression is one such pathway where isoquinoline derivatives have shown influence .
- MAPK Pathway Activation : The activation of the p38 MAPK signaling pathway has been documented, contributing to the intrinsic apoptotic pathway and enhancing cytochrome c release from mitochondria .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of isoquinoline derivatives is crucial for optimizing their pharmacological properties. The presence of specific substituents on the isoquinoline ring can significantly affect their biological activity:
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl group | Enhances anticancer activity |
| Cyclohexyl group | Increases lipophilicity and bioavailability |
| Triazole moiety | Contributes to neuroprotective effects |
Case Studies
Case Study 1: Anticancer Efficacy
A study demonstrated that a derivative of 3-Isoquinolinecarboxamide significantly reduced tumor growth in xenograft models by enhancing apoptosis through calcium signaling modulation. The compound was effective even in drug-resistant cancer cell lines, highlighting its potential as a therapeutic agent .
Case Study 2: Neuroprotection
In a model of neurodegeneration, an isoquinoline derivative exhibited protective effects against neuronal cell death induced by oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell viability .
Mechanism of Action
The mechanism of action of 3-IsoquinolinecarboxaMide,N-[(1R)-1-[(4-chlorophenyl)Methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylMethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3R)- involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding kinetics, affinity, and selectivity provide insights into its mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest analogues include derivatives with modifications to the triazole, cyclohexyl, or chlorophenyl groups. Key examples:
Key Observations :
- Replacement of the triazolylmethyl group with tetrazolylmethyl (as in ) may reduce steric hindrance but alter hydrogen-bonding interactions, impacting target selectivity.
- Trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic stability but may increase toxicity risks.
Computational Similarity Analysis
Tanimoto Coefficient-Based Comparisons
Using 2D fingerprints (e.g., EstateNumericalFingerprint), the target compound exhibits moderate similarity (Tanimoto score: 0.65–0.75) to triazole-containing antifungals like fluconazole (CAS: 86386-73-4) due to shared heteroaromatic motifs . However, its extended hydrophobic substituents (cyclohexyl, chlorophenyl) reduce similarity to smaller azoles (Tanimoto <0.5) .
Network-Based Clustering (CSNAP Algorithm)
In chemical similarity networks (CSNAP), the compound clusters with kinase inhibitors and GPCR modulators due to its piperidine and carboxamide groups.
Pharmacological and Physicochemical Comparisons
| Parameter | Target Compound | Fluconazole (Antifungal) | Ibrutinib (Kinase Inhibitor) |
|---|---|---|---|
| Molecular Weight (g/mol) | 589.17 | 306.27 | 440.50 |
| logP (Predicted) | 4.8 | 1.5 | 3.9 |
| Key Substituents | Triazolylmethyl, cyclohexyl | Triazole | Acrylamide, pyrazolopyrimidine |
| Bioactivity | Hypothesized antifungal/kinase inhibition | CYP51 inhibition | BTK inhibition |
Research Findings and Implications
- Synthetic Feasibility : The compound’s complexity (multiple stereocenters, piperidine-triazole linkage) poses challenges in large-scale synthesis, requiring optimized catalytic asymmetric methods .
- Target Prediction : CSNAP-based analysis prioritizes BTK and CYP51 as high-probability targets, warranting enzymatic assays to validate dual inhibition .
Biological Activity
The compound 3-Isoquinolinecarboxamide, N-[(1R)-1-[(4-chlorophenyl)methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-, (3R)- is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various receptors and its pharmacological implications.
Chemical Structure
The compound features several key functional groups which contribute to its biological activity:
- Isoquinoline core : Known for various pharmacological effects.
- Piperidine ring : Often involved in receptor binding.
- Chlorophenyl and cyclohexyl substituents : Enhance lipophilicity and receptor affinity.
Biological Activity Overview
The biological activities of this compound can be categorized into several mechanisms:
1. Receptor Interaction
The compound has been shown to interact with several receptors:
- Peripheral Benzodiazepine Receptor (PBR) : It exhibits high affinity for PBR, acting as an antagonist. This interaction is significant in neuropharmacology and may influence anxiety and neurodegenerative conditions .
- Constitutive Androstane Receptor (CAR) : The compound inhibits hCAR activity, which is crucial for drug metabolism and detoxification processes in the liver. The inhibition occurs through the repression of co-activator interactions within the nucleus, suggesting a novel mechanism for CAR antagonism .
2. Antimicrobial Activity
Preliminary studies indicate that derivatives of isoquinoline exhibit antibacterial properties. The synthesized compounds related to this structure showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
3. Enzyme Inhibition
Research indicates that compounds similar to this isoquinoline derivative can act as enzyme inhibitors:
- Acetylcholinesterase (AChE) : Compounds demonstrated strong inhibitory activity against AChE, which is relevant in the treatment of Alzheimer's disease.
- Urease : The compound also displayed significant urease inhibition, which may have implications for treating urease-related disorders .
Case Studies and Research Findings
Several studies have highlighted the biological activities of isoquinoline derivatives:
Study 1: Inhibition of hCAR
A study demonstrated that PK11195, a related compound, inhibited hCAR activity by over 80% at a concentration of 10 µM. This inhibition was specific and did not affect mouse CAR or PXR activity, indicating a selective action that could be leveraged for drug development targeting human metabolic pathways .
Study 2: Antibacterial Screening
In vitro antibacterial assays showed that derivatives exhibited variable efficacy against different strains. For instance, certain compounds demonstrated IC50 values as low as 2.14 µM against urease compared to thiourea's IC50 of 21.25 µM, indicating their potential as effective urease inhibitors .
Data Table: Summary of Biological Activities
| Activity Type | Target/Effect | IC50 Values (µM) |
|---|---|---|
| AChE Inhibition | Acetylcholinesterase | Varies (specific values not provided) |
| Urease Inhibition | Urease | 2.14 - 6.28 |
| Antibacterial Activity | Salmonella typhi, Bacillus subtilis | Moderate to Strong |
| PBR Binding Affinity | Peripheral Benzodiazepine Receptor | High affinity |
| CAR Inhibition | Constitutive Androstane Receptor | >80% inhibition at 10 µM |
Q & A
Q. How is the purity of this compound assessed, and what analytical standards are typically applied?
Purity is commonly determined using High-Performance Liquid Chromatography (HPLC) with a threshold of ≥98% purity, as indicated in product specifications . Methodological validation includes optimizing mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) to resolve peaks corresponding to the compound and potential impurities. Retention time consistency and spiking experiments with reference standards are critical for confirmation.
Q. What synthetic routes are reported for this compound, and what intermediates are involved?
Synthesis involves multi-step organic reactions, often starting with:
- Condensation reactions between chlorinated aromatic aldehydes and cyclohexyl-piperidine derivatives to form chalcone-like intermediates.
- Cyclization steps to construct the isoquinoline core, followed by amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the triazole-methyl-piperidine moiety . Key intermediates include 4-chlorobenzyl-protected amines and cyclohexyl-piperidine precursors, which are characterized via NMR and mass spectrometry before proceeding to subsequent steps .
Q. Which spectroscopic techniques are prioritized for structural confirmation?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to verify stereochemistry (e.g., R-configuration at chiral centers) and confirm substituent positions, such as the 4-chlorophenyl and triazole-methyl groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C33H41ClN6O2) and detects isotopic patterns consistent with chlorine .
- Infrared (IR) Spectroscopy: Confirms functional groups like amide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict reactivity?
Computational approaches include:
- Quantum Mechanical Calculations: Density Functional Theory (DFT) models reaction pathways to identify energetically favorable intermediates and transition states, particularly for stereospecific steps like amide bond formation .
- Reaction Path Search Algorithms: Tools like GRRM or AFIR explore alternative pathways for cyclization or coupling steps, reducing trial-and-error experimentation .
- Molecular Dynamics (MD) Simulations: Predict solubility and aggregation behavior in solvents (e.g., DMF or THF) to optimize reaction conditions .
Q. What strategies resolve contradictions between analytical data (e.g., NMR vs. HPLC)?
- Cross-Validation: Use complementary techniques (e.g., LC-MS to correlate retention time with molecular weight) when NMR signals overlap due to complex stereochemistry .
- Isotopic Labeling: Introduce deuterated analogs to clarify ambiguous proton environments in crowded NMR regions .
- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation if discrepancies persist .
Q. How can reaction yields be improved while minimizing side products?
- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or organocatalysts for amide coupling efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates, while additives like molecular sieves remove water to prevent hydrolysis .
- Temperature Control: Lower temperatures (−20°C to 0°C) suppress side reactions during sensitive steps like triazole alkylation .
Methodological Considerations for Biological Studies
Q. How to design experiments for studying target engagement in biological systems?
- Surface Plasmon Resonance (SPR): Immobilize purified target proteins (e.g., kinases or GPCRs) to measure binding affinity (KD) and kinetics (kon/koff) .
- Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of target proteins in cell lysates upon compound binding to confirm intracellular target engagement .
- Mutagenesis Studies: Introduce point mutations in suspected binding pockets (e.g., ATP-binding sites) to validate specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
